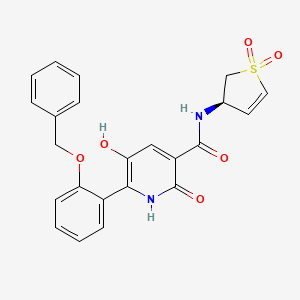
Anti-inflammatory agent 40
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 40 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 40 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Catalysts such as magnesium chloride or cupric nitrate are often used to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 40 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Applied in the treatment of inflammatory diseases, with ongoing research into its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments.
Wirkmechanismus
The mechanism of action of Anti-inflammatory agent 40 involves the inhibition of key enzymes and cytokines involved in the inflammatory process. Specifically, it inhibits the cyclooxygenase pathway, reducing the production of prostaglandins, which are mediators of inflammation. Additionally, it modulates the activity of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits the cyclooxygenase pathway.
Naproxen: Another non-steroidal anti-inflammatory drug with similar mechanisms of action.
Aspirin: Known for its anti-inflammatory and analgesic properties, also targeting the cyclooxygenase pathway.
Uniqueness: Anti-inflammatory agent 40 is unique due to its specific structural features that allow for enhanced potency and selectivity in inhibiting inflammatory pathways. Unlike some other anti-inflammatory agents, it has a lower incidence of gastrointestinal side effects, making it a preferred choice for long-term treatment .
Eigenschaften
Molekularformel |
C30H24Cl2N2O4 |
|---|---|
Molekulargewicht |
547.4 g/mol |
IUPAC-Name |
4,5-bis(4-chlorophenyl)-1-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-methyl-N-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C30H24Cl2N2O4/c1-18-26(29(36)33-24-5-3-2-4-6-24)27(19-7-11-22(31)12-8-19)28(20-9-13-23(32)14-10-20)34(18)16-15-21-17-25(35)38-30(21)37/h2-14,17,30,37H,15-16H2,1H3,(H,33,36) |
InChI-Schlüssel |
UYCJNJALCAXDED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1CCC2=CC(=O)OC2O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



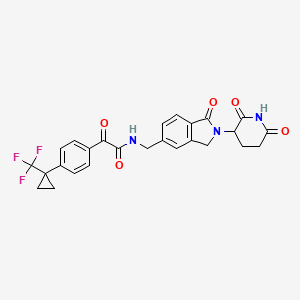
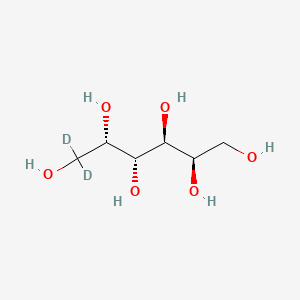

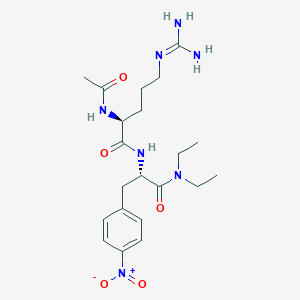


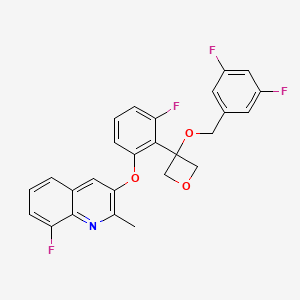

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

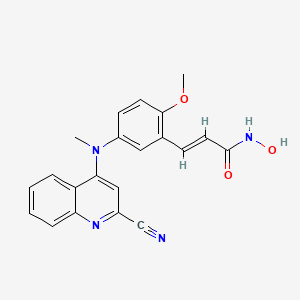
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
